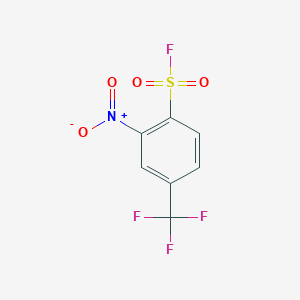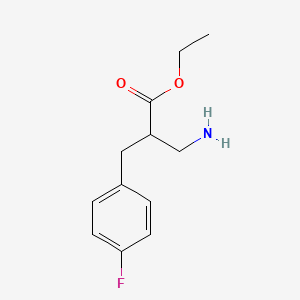![molecular formula C9H17N3O2 B13512814 tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate: is a compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a diazirine-containing intermediate. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine group.
化学反応の分析
Types of Reactions:
Substitution Reactions: The diazirine ring can undergo substitution reactions, where the nitrogen atoms are replaced by other groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the diazirine ring.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Bases: Cesium carbonate, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: 1,4-dioxane, methanol, chloroform.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields the free amine derivative .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is used as a photoaffinity label to study the interactions between small molecules and proteins. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bond to nearby molecules .
Biology and Medicine: In biological research, this compound is used to investigate protein-ligand interactions, enzyme mechanisms, and receptor binding sites. It is particularly useful in identifying binding partners in complex biological mixtures .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and in the study of drug-receptor interactions. Its ability to form stable covalent bonds upon activation makes it a valuable tool in drug discovery .
作用機序
The mechanism of action of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate involves the activation of the diazirine ring by UV light. This activation generates a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .
類似化合物との比較
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the diazirine ring, making it less useful for photoaffinity labeling.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another similar compound that also lacks the diazirine ring.
tert-Butyl N-(benzyloxy)carbamate: Used in different synthetic applications but does not have the photoactivatable diazirine group.
Uniqueness: The presence of the diazirine ring in tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate makes it unique among similar compounds. This ring allows for the generation of a reactive carbene intermediate upon UV activation, enabling its use in photoaffinity labeling, a technique not possible with the other similar compounds listed.
特性
分子式 |
C9H17N3O2 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)10-6-4-5-7-11-12-7/h7H,4-6H2,1-3H3,(H,10,13) |
InChIキー |
AHCPKLDWDOMSQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC1N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)



![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)

![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)

![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)

